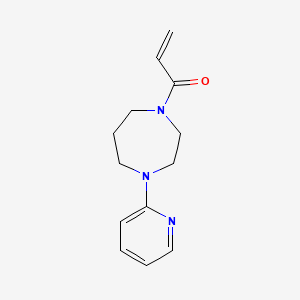
1-(4-Pyridin-2-yl-1,4-diazepan-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Pyridin-2-yl-1,4-diazepan-1-yl)prop-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is also known as PDP and has a molecular formula of C14H16N4O.
Mechanism of Action
The mechanism of action of PDP in its various applications is still under investigation. However, it has been found that PDP can interact with specific proteins and enzymes in cells, leading to the inhibition of their activity. This inhibition can result in various physiological and biochemical effects.
Biochemical and Physiological Effects:
PDP has been found to have various biochemical and physiological effects in cells. In cancer cells, PDP has been found to induce cell cycle arrest and apoptosis. In Alzheimer's disease and Parkinson's disease, PDP has been found to inhibit the aggregation of specific proteins that are associated with the development of these diseases. In insects, PDP has been found to inhibit the activity of specific enzymes that are essential for their survival.
Advantages and Limitations for Lab Experiments
The advantages of using PDP in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations include its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on PDP. One direction is to further investigate its potential applications in medicine, particularly in the treatment of cancer and neurodegenerative diseases. Another direction is to explore its potential use as a pesticide in agriculture. Additionally, further research is needed to understand the mechanism of action of PDP and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of PDP involves the condensation reaction between 2-pyridinecarboxaldehyde and 1,4-diazepane in the presence of a base such as potassium carbonate. The resulting product is then subjected to a dehydration reaction using acetic anhydride to obtain 1-(4-Pyridin-2-yl-1,4-diazepan-1-yl)prop-2-en-1-one.
Scientific Research Applications
PDP has been extensively studied for its potential applications in various fields. In medicine, PDP has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, PDP has been found to have insecticidal properties and can be used as a pesticide. In materials science, PDP has been studied for its potential use in the development of organic electronic devices.
properties
IUPAC Name |
1-(4-pyridin-2-yl-1,4-diazepan-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-2-13(17)16-9-5-8-15(10-11-16)12-6-3-4-7-14-12/h2-4,6-7H,1,5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYBQDWQELBJRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCN(CC1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

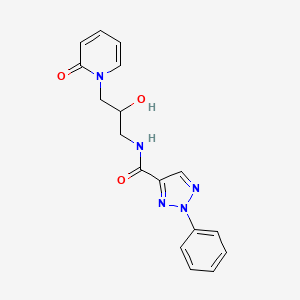
![(2S)-1-{6-[(1-carboxy-2-methylpropyl)amino]-5-nitropyridin-2-yl}pyrrolidine-2-carboxylic acid](/img/structure/B2471877.png)
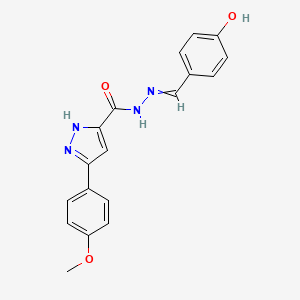
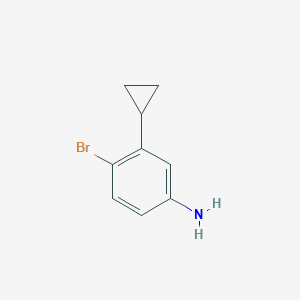
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2471881.png)
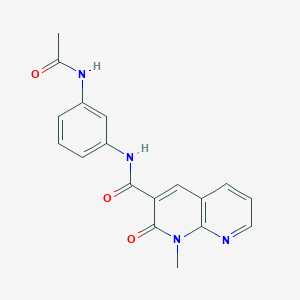
![2-(4-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2471884.png)
![5-chloro-2-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2471885.png)
![4-ethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2471888.png)

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2471893.png)


